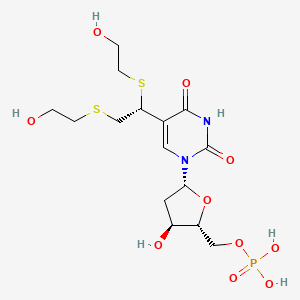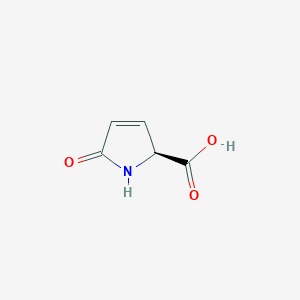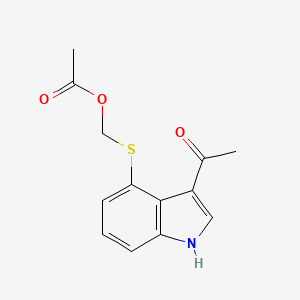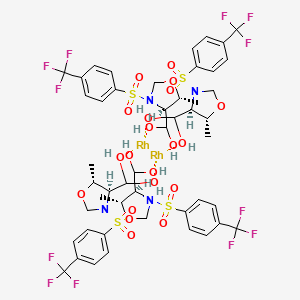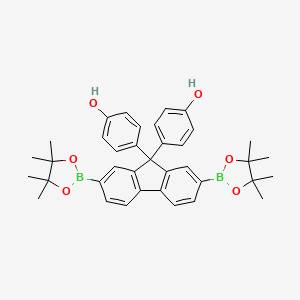
4,4'-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol is a complex organic compound that features a fluorene core substituted with two boronate ester groups and two phenol groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a series of Friedel-Crafts alkylation reactions.
Introduction of Boronate Ester Groups: The boronate ester groups are introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a dibromo-fluorene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of Phenol Groups: The phenol groups are introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The boronate ester groups can be reduced to form boronic acids.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Boronic acids.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced materials with unique mechanical and electrical properties.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol is primarily related to its ability to participate in electron transfer processes. The boronate ester groups facilitate the formation of stable boron-oxygen bonds, which can interact with various molecular targets. The phenol groups can form hydrogen bonds and participate in redox reactions, further enhancing the compound’s reactivity and functionality.
相似化合物的比较
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Comparison:
- Structural Differences: While similar in having boronate ester groups, the core structures differ, leading to variations in electronic properties and reactivity.
- Unique Properties: The presence of phenol groups in 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol provides additional sites for hydrogen bonding and redox reactions, making it more versatile in certain applications.
属性
分子式 |
C37H40B2O6 |
|---|---|
分子量 |
602.3 g/mol |
IUPAC 名称 |
4-[9-(4-hydroxyphenyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C37H40B2O6/c1-33(2)34(3,4)43-38(42-33)25-13-19-29-30-20-14-26(39-44-35(5,6)36(7,8)45-39)22-32(30)37(31(29)21-25,23-9-15-27(40)16-10-23)24-11-17-28(41)18-12-24/h9-22,40-41H,1-8H3 |
InChI 键 |
NFKGHTNAQQMHLB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)

![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
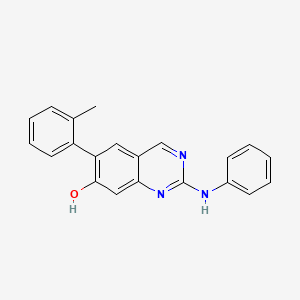

![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
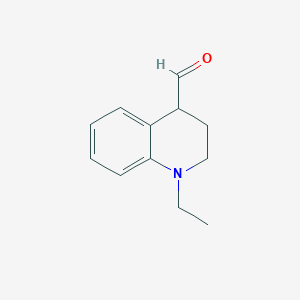
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
